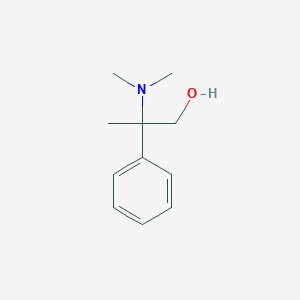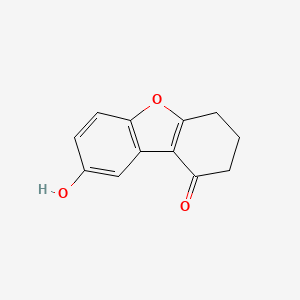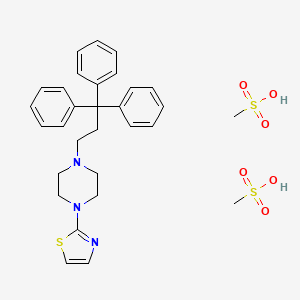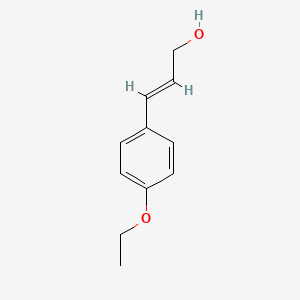
H-DL-Arg-DL-Arg-NH2.3HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-DL-Arg-DL-Arg-NH2.3HCl, also known as H-DL-Arginine-DL-Arginine-Amide Trihydrochloride, is a synthetic peptide derivative. This compound is characterized by the presence of two arginine residues and an amide group, making it a valuable reagent in biochemical and pharmaceutical research. It is often used in studies related to enzyme activity and peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-NH2.3HCl typically involves the coupling of DL-arginine residues followed by amidation. The process begins with the protection of the amino and carboxyl groups of DL-arginine to prevent unwanted side reactions. The protected DL-arginine is then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After coupling, the protecting groups are removed, and the resulting dipeptide is amidated using ammonia or an amine source under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification is typically achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
H-DL-Arg-DL-Arg-NH2.3HCl undergoes various chemical reactions, including:
Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxylamine or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Urea derivatives and other oxidized forms of arginine.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted arginine derivatives with modified guanidino groups.
科学研究应用
H-DL-Arg-DL-Arg-NH2.3HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a nucleophilic agent in various chemical reactions.
Biology: Employed in studies of enzyme activity, particularly those involving arginine residues.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.
Industry: Utilized in the production of peptide-based drugs and as a component in biochemical assays .
作用机制
The mechanism of action of H-DL-Arg-DL-Arg-NH2.3HCl involves its interaction with specific molecular targets, primarily enzymes and receptors that recognize arginine residues. The compound can act as a substrate or inhibitor for these enzymes, modulating their activity. The guanidino groups in arginine residues play a crucial role in binding to the active sites of enzymes, influencing their catalytic functions. Additionally, the amide group can participate in hydrogen bonding and other interactions that stabilize enzyme-substrate complexes .
相似化合物的比较
Similar Compounds
H-D-Arg-NH2.2HCl: A similar compound with a single arginine residue and an amide group.
H-Arg-Arg-NH2: Another dipeptide with two arginine residues but without the trihydrochloride form.
H-Tyr-D-Arg-Phe-Gly-NH2: A tetrapeptide with different amino acid composition but similar amide functionality
Uniqueness
H-DL-Arg-DL-Arg-NH2.3HCl is unique due to its specific combination of two DL-arginine residues and an amide group, which imparts distinct biochemical properties. Its trihydrochloride form enhances its solubility and stability, making it suitable for various research applications. The presence of both D- and L-arginine residues allows for the study of stereochemical effects on enzyme interactions and biological activity .
属性
分子式 |
C12H30Cl3N9O2 |
|---|---|
分子量 |
438.8 g/mol |
IUPAC 名称 |
2-amino-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;trihydrochloride |
InChI |
InChI=1S/C12H27N9O2.3ClH/c13-7(3-1-5-19-11(15)16)10(23)21-8(9(14)22)4-2-6-20-12(17)18;;;/h7-8H,1-6,13H2,(H2,14,22)(H,21,23)(H4,15,16,19)(H4,17,18,20);3*1H |
InChI 键 |
IZNXLXQASLNBBG-UHFFFAOYSA-N |
规范 SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)

![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)


![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)

![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)


![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)
